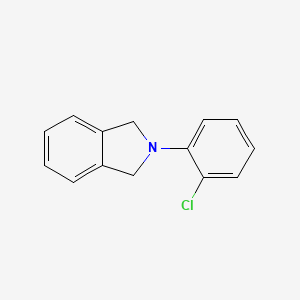
1H-Isoindole, 2-(2-chlorophenyl)-2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole, 2-(2-chlorophenyl)-2,3-dihydro- is a chemical compound with the molecular formula C14H10ClN It belongs to the class of isoindoles, which are heterocyclic compounds containing a fused ring system with nitrogen
Vorbereitungsmethoden
The synthesis of 1H-Isoindole, 2-(2-chlorophenyl)-2,3-dihydro- can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with an appropriate amine under acidic conditions to form the corresponding Schiff base. This intermediate is then cyclized using a suitable cyclization agent, such as polyphosphoric acid, to yield the desired isoindole compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1H-Isoindole, 2-(2-chlorophenyl)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding isoindole-1,3-dione derivative.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding dihydroisoindole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1H-Isoindole, 2-(2-chlorophenyl)-2,3-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may have potential as anti-inflammatory and analgesic agents. Studies are ongoing to explore its efficacy and safety in clinical settings.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers
Wirkmechanismus
The mechanism of action of 1H-Isoindole, 2-(2-chlorophenyl)-2,3-dihydro- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1H-Isoindole, 2-(2-chlorophenyl)-2,3-dihydro- can be compared with other similar compounds, such as:
1H-Isoindole, 2-phenyl-2,3-dihydro-: This compound lacks the chlorine substituent on the phenyl ring, which may result in different chemical reactivity and biological activity.
1H-Isoindole, 2-(4-chlorophenyl)-2,3-dihydro-: The chlorine substituent is located at the para position on the phenyl ring, which can influence the compound’s electronic properties and interactions with biological targets.
1H-Isoindole, 2-(2-bromophenyl)-2,3-dihydro-:
The uniqueness of 1H-Isoindole, 2-(2-chlorophenyl)-2,3-dihydro- lies in its specific substitution pattern, which can influence its chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
73357-41-2 |
|---|---|
Molekularformel |
C14H12ClN |
Molekulargewicht |
229.70 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H12ClN/c15-13-7-3-4-8-14(13)16-9-11-5-1-2-6-12(11)10-16/h1-8H,9-10H2 |
InChI-Schlüssel |
ZPXPFGRRNVAYII-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


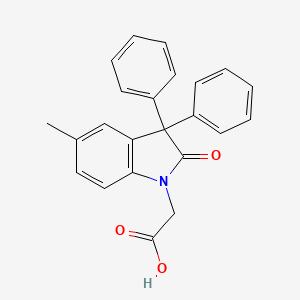

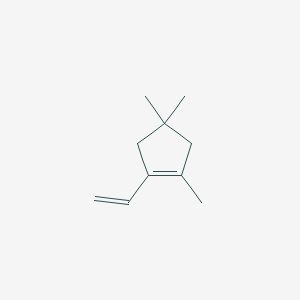

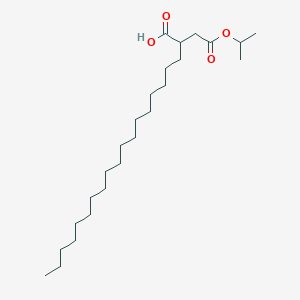
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)
![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)
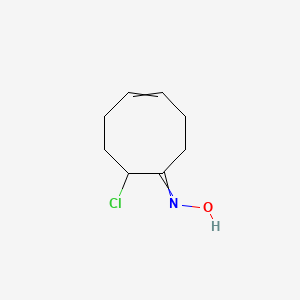


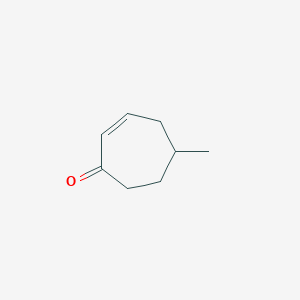
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
